molecular formula C15H11ClN2 B2562587 2-Chloro-4-p-tolyl-quinazoline CAS No. 113241-56-8

2-Chloro-4-p-tolyl-quinazoline

Cat. No. B2562587
CAS RN: 113241-56-8
M. Wt: 254.72
InChI Key: XKBDPCKDSHRUDX-UHFFFAOYSA-N
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Description

2-Chloro-4-p-tolyl-quinazoline is a heterocyclic compound with a quinazoline scaffold. Quinazolines are double-ring systems containing two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring. In this case, the chlorine substitution occurs at position 2, and the p-tolyl group (para-tolyl) is attached to position 4 of the quinazoline ring .

2.

Synthesis Analysis

The synthesis of 2-Chloro-4-p-tolyl-quinazoline involves various methods. One common approach is the condensation reaction between an 2-amino-phenyl compound and chloro acetonitrile under anhydrous conditions. This reaction yields the desired product .

3.

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-p-tolyl-quinazoline consists of a quinazoline core with chlorine at position 2 and a p-tolyl group at position 4. The arrangement of atoms and bonds within the molecule determines its properties and interactions with biological targets .

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. These reactions influence its reactivity and potential applications .

5.

Physical And Chemical Properties Analysis

  • Spectral Data : UV, IR, and NMR spectra reveal functional groups and confirm the compound’s identity .

7.

Scientific Research Applications

Pharmacological Potential

  • Quinazoline derivatives, including compounds like 2-Chloro-4-p-tolyl-quinazoline, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by (Dash et al., 2017) synthesized various quinazoline-4-one/4-thione derivatives and found some compounds exhibiting good activity against microbes and others showing promising profiles against pain and inflammation.

Synthesis and Chemical Properties

  • The synthesis and characterization of quinazoline derivatives have been a subject of research, focusing on their potential biological activity. A study by (Párkányi & Schmidt, 2000) investigated the creation of new 2-methyl-4(3H)-quinazolinones, emphasizing their expected biological activity.

Molecular Structures

  • Exploring the molecular and supramolecular structures of quinazoline compounds is crucial for understanding their potential applications. Research by (Low et al., 2002) delved into the structures of various quinazoline derivatives, providing insights into their chemical characteristics.

Corrosion Inhibition

  • Quinazoline derivatives have been studied for their role as corrosion inhibitors. (Errahmany et al., 2020) conducted research on the efficiency of quinazolinone derivatives in preventing mild steel corrosion, indicating their potential in industrial applications.

Photophysical Properties

  • The photophysical properties of quinazoline derivatives are significant for their potential in optoelectronic materials. A study by (Mphahlele et al., 2015) focused on the reactivity of certain quinazolines, highlighting their use in electronic absorption and emission properties.

Cancer Therapy Applications

  • Quinazoline derivatives are also being investigated for their potential in cancer therapy. Research by (Barbosa et al., 2014) synthesized novel 2-chloro-4-anilino-quinazolines as dual inhibitors for EGFR and VEGFR-2, key targets in cancer therapy.

Antibacterial Activity

  • Quinazolines have shown promise in combating bacterial infections. The research conducted by (Chandrappa et al., 2018) highlighted the synthesis of quinazoline synthon, an essential precursor in pharmaceuticals with notable antibacterial activity.

Antitumor Properties

  • The antitumor activity of quinazoline derivatives has been extensively studied, as seen in research by (Noolvi et al., 2011). They synthesized various derivatives and evaluated them for their efficacy against tumor cells.

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment during synthesis, use, and disposal .

8.

Future Directions

  • Formulation : Develop suitable formulations for clinical use .

: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094

properties

IUPAC Name

2-chloro-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBDPCKDSHRUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322198
Record name 2-chloro-4-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-4-(4-methylphenyl)quinazoline

CAS RN

113241-56-8
Record name 2-chloro-4-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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